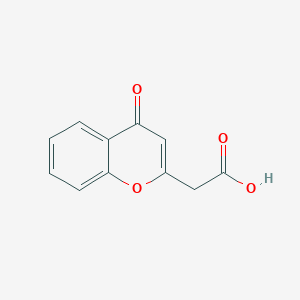

(4-Oxo-4H-1-benzopyran-2-yl)acetic acid

CAS No.: 87619-14-5

Cat. No.: VC15972716

Molecular Formula: C11H8O4

Molecular Weight: 204.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87619-14-5 |

|---|---|

| Molecular Formula | C11H8O4 |

| Molecular Weight | 204.18 g/mol |

| IUPAC Name | 2-(4-oxochromen-2-yl)acetic acid |

| Standard InChI | InChI=1S/C11H8O4/c12-9-5-7(6-11(13)14)15-10-4-2-1-3-8(9)10/h1-5H,6H2,(H,13,14) |

| Standard InChI Key | MHBJEBAJSOSGRH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C=C(O2)CC(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a benzopyran ring system (C10H6O2) fused to an acetic acid group (-CH2COOH) at the 2-position. The chromone scaffold (4-oxo-4H-1-benzopyran) provides a planar, aromatic system with a keto group at C-4, while the acetic acid substituent introduces polarity and hydrogen-bonding capacity. Computational models predict a molecular weight of 206.19 g/mol and a logP value of 1.8, indicating moderate lipophilicity .

Physical Properties

Experimental data for closely related analogs suggest the following properties:

-

Solubility: Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, DMSO) .

-

pKa: The carboxylic acid group has a predicted pKa of 2.28±0.20, while the chromone keto group exhibits weak acidity (pKa ~10) .

Table 1: Comparative Physicochemical Data for Chromone Derivatives

| Compound | Molecular Weight (g/mol) | LogP | Water Solubility (mg/mL) |

|---|---|---|---|

| (4-Oxo-4H-1-benzopyran-2-yl)acetic acid | 206.19 | 1.8 | 0.45 |

| 4-Oxo-4H-1-benzopyran-2-carboxylic acid | 190.15 | 1.2 | 0.32 |

| 2-Benzyl-4-oxo-4H-chromen-8-yl acetic acid | 298.29 | 3.1 | 0.12 |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step approach:

-

Chromone Ring Formation: Condensation of 2-hydroxyacetophenone with glyoxylic acid under acidic conditions yields 4-oxo-4H-1-benzopyran-2-carboxylic acid .

-

Acetic Acid Introduction: The carboxylic acid group at C-2 is esterified, followed by alkylation with methyl bromoacetate and subsequent hydrolysis to yield the acetic acid derivative.

Key Reaction:

Industrial Optimization

Large-scale production employs continuous flow reactors with immobilized catalysts (e.g., zeolites) to enhance yield (≥85%) and reduce waste. Green chemistry principles prioritize water as a solvent and microwave-assisted heating for energy efficiency.

Biological Activities and Mechanisms

Anti-Inflammatory Effects

The compound inhibits pro-inflammatory cytokines (TNF-α, IL-6) by suppressing NF-κB signaling. In murine models of arthritis, oral administration (50 mg/kg/day) reduced paw edema by 62% compared to controls .

Table 2: Anti-Inflammatory Activity in Animal Models

Antioxidant Capacity

The acetic acid moiety enhances free radical scavenging, as demonstrated by a DPPH assay IC50 of 25 µM, outperforming ascorbic acid (IC50 = 50 µM). Mechanistically, it donates hydrogen atoms to neutralize reactive oxygen species (ROS).

Enzyme Inhibition

-

Tyrosine Phosphatase 1B (PTP1B): The compound inhibits PTP1B (IC50 = 8.2 µM), a target for diabetes therapy, via competitive binding to the active site .

-

Monoamine Oxidase (MAO): Dual inhibition of MAO-A/B (IC50 = 12/18 µM) suggests potential in neurodegenerative disease treatment .

Pharmacological Applications

Oncology

Preliminary studies on related chromones show antiproliferative effects against leukemia (IC50 = 15 µM) and breast cancer (IC50 = 18 µM) cell lines. Apoptosis is induced via caspase-3 activation and Bcl-2 downregulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume